molecular formula C18H15Cl3N2O B1432273 Miconazole Impurity B CAS No. 913837-72-6

Miconazole Impurity B

Cat. No.: B1432273
CAS No.: 913837-72-6
M. Wt: 381.7 g/mol
InChI Key: GNHJMCHVLKBRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Miconazole Impurity B, also known as 1-[(2RS)-2-[[(4-chlorophenyl)methyl]oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole, is a chemical compound that is structurally related to the antifungal agent miconazole. It is one of the impurities that can be found during the synthesis and production of miconazole. This compound is of interest in pharmaceutical research and quality control to ensure the purity and efficacy of miconazole-based medications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Miconazole Impurity B involves the reaction of 2,4-dichlorobenzyl chloride with 1H-imidazole in the presence of a base, such as sodium hydroxide, to form the intermediate compound. This intermediate is then reacted with 4-chlorobenzyl alcohol under specific conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to optimize yield and minimize the formation of other impurities. High-performance liquid chromatography (HPLC) is commonly used to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Miconazole Impurity B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Miconazole Impurity B is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Miconazole Impurity B is not as well-studied as that of miconazole itself. it is believed to interact with similar molecular targets, such as the inhibition of fungal cytochrome P450 14α-lanosterol demethylase. This inhibition disrupts the synthesis of ergosterol, a critical component of fungal cell membranes, leading to increased membrane permeability and cell death .

Comparison with Similar Compounds

Miconazole Impurity B can be compared with other similar compounds, such as:

Uniqueness

This compound is unique in its specific structural modifications, which can influence its chemical reactivity and biological activity. Its presence as an impurity in miconazole formulations necessitates careful monitoring to ensure the safety and efficacy of the final pharmaceutical product .

Properties

IUPAC Name

1-[2-[(3-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N2O/c19-14-3-1-2-13(8-14)11-24-18(10-23-7-6-22-12-23)16-5-4-15(20)9-17(16)21/h1-9,12,18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHJMCHVLKBRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Miconazole Impurity B
Reactant of Route 2
Reactant of Route 2
Miconazole Impurity B
Reactant of Route 3
Reactant of Route 3
Miconazole Impurity B
Reactant of Route 4
Miconazole Impurity B
Reactant of Route 5
Reactant of Route 5
Miconazole Impurity B
Reactant of Route 6
Reactant of Route 6
Miconazole Impurity B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.